DL-Tryptophan-d5

Description

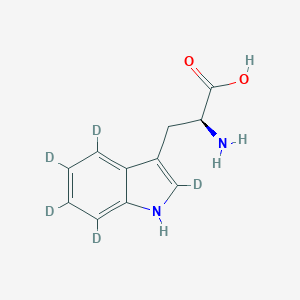

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-HLTLGYGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480575 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-11-3 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Tryptophan-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tryptophan-d5 is a deuterated form of the essential amino acid, DL-tryptophan. It is a racemic mixture, containing both D- and L-isomers, with five deuterium atoms incorporated into the indole ring. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. Its primary application is as an internal standard for the accurate quantification of tryptophan and its metabolites in biological samples using mass spectrometry-based techniques. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is chemically identical to its non-deuterated counterpart, with the exception of the five deuterium atoms on the indole ring. This substitution results in a higher molecular weight, which is the key feature utilized in its application as an internal standard.

| Property | Value |

| Molecular Formula | C₁₁H₇D₅N₂O₂[1][2][3] |

| Molecular Weight | ~209.26 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Solubility | Slightly soluble in water, methanol, and aqueous acids/bases.[3] |

| Melting Point | Approximately 280-285 °C (decomposes)[3] |

| Storage | Store at -20°C for long-term stability. |

Synthesis

The commercial synthesis of this compound typically involves the deuteration of unprotected DL-tryptophan. One common method is acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O). This process involves heating DL-tryptophan in a solution of a strong acid, such as deuterated sulfuric acid (D₂SO₄), in D₂O. The acidic conditions facilitate the electrophilic substitution of the protons on the indole ring with deuterium atoms from the solvent. The reaction is typically carried out at elevated temperatures to achieve a high degree of deuteration. Following the reaction, the product is isolated and purified to yield this compound.

Applications in Research

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[2] Its utility stems from the fact that it co-elutes with the endogenous, non-deuterated tryptophan during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the native compound, allowing for accurate and precise quantification of tryptophan levels in complex biological matrices such as plasma, serum, urine, and tissue homogenates.

Beyond its role as an internal standard, deuterated tryptophan isotopes are also utilized in metabolic studies to trace the fate of tryptophan through various biochemical pathways.

Experimental Protocols

Quantification of Tryptophan in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general workflow for the quantification of tryptophan. Specific parameters may need to be optimized based on the instrumentation and the biological matrix being analyzed.

1. Sample Preparation:

-

Protein Precipitation: To a known volume of the biological sample (e.g., 100 µL of plasma), add a 3-fold volume of a cold protein precipitation solvent (e.g., acetonitrile or methanol) containing a known concentration of this compound (the internal standard).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the tryptophan and the internal standard, and transfer it to a new tube for analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute tryptophan and its internal standard, followed by a wash and re-equilibration of the column.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both tryptophan and this compound.

-

Tryptophan: m/z 205.1 → 188.1 (precursor ion → product ion)

-

This compound: m/z 210.1 → 192.1 (precursor ion → product ion)

-

-

The specific m/z values may vary slightly depending on the instrument and conditions.

-

3. Data Analysis:

-

Quantification: The concentration of tryptophan in the sample is determined by calculating the peak area ratio of the endogenous tryptophan to the this compound internal standard and comparing this ratio to a standard curve prepared with known concentrations of tryptophan.

Mandatory Visualizations

Experimental Workflow for Tryptophan Quantification

Caption: A generalized workflow for quantifying tryptophan in biological samples.

Major Metabolic Pathways of Tryptophan

Tryptophan is a precursor to several important bioactive molecules. The three major metabolic pathways are the serotonin pathway, the kynurenine pathway, and the microbial indole pathway.

Caption: Overview of the main metabolic fates of tryptophan in the body.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. While it is not classified as a hazardous substance, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is an indispensable tool for researchers in various fields, particularly for the accurate quantification of tryptophan and the study of its metabolic pathways. Its chemical and physical properties are well-defined, and its application as an internal standard in LC-MS/MS is a robust and widely accepted methodology. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize this stable isotope-labeled compound in their scientific investigations.

References

DL-Tryptophan-d5: A Technical Guide for Researchers

An in-depth examination of the chemical properties, analytical applications, and metabolic context of the deuterated essential amino acid, DL-Tryptophan-d5.

This technical guide provides a comprehensive overview of this compound, a deuterated form of the essential amino acid tryptophan. Designed for researchers, scientists, and drug development professionals, this document details the core chemical and physical properties of this isotopically labeled compound. It further outlines its primary application as an internal standard in quantitative mass spectrometry-based analyses and provides illustrative experimental protocols. The metabolic pathways of its non-labeled counterpart, tryptophan, are also described to provide a contextual framework for its use in metabolomics and pharmacokinetic studies.

Core Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of DL-Tryptophan where five hydrogen atoms on the indole ring have been replaced with deuterium. This mass shift allows for its clear differentiation from the endogenous, unlabeled tryptophan in mass spectrometry analyses, without significantly altering its chemical behavior. Its properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₇D₅N₂O₂ | [1][2] |

| Molecular Weight | ~209.26 g/mol | [2] |

| CAS Number | 54-12-6 (for this compound major) | |

| Synonyms | (±)-Tryptophan-d5, DL-α-Amino-3-indolepropionic Acid-d5 | |

| Form | Solid | |

| Isotopic Purity | ≥98% deuterated forms (d₁-d₅) | [1] |

| Solubility | Soluble in PBS (pH 7.2) at ~1 mg/mL. | [1] |

| Storage Temperature | -20°C | [2] |

Application in Quantitative Analysis

The primary utility of this compound is as an internal standard for the precise quantification of tryptophan and its metabolites in various biological matrices, such as plasma, serum, urine, and cell culture supernatants, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the quantification of tryptophan in biological samples using this compound as an internal standard. These protocols are illustrative and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.

Sample Preparation: Protein Precipitation and Extraction

A common procedure for preparing biological fluids like plasma or serum for LC-MS/MS analysis involves protein precipitation to remove larger molecules that can interfere with the analysis.

-

Aliquoting and Spiking: Aliquot a known volume of the biological sample (e.g., 50 µL of plasma) into a microcentrifuge tube.[5] Add a precise amount of the this compound internal standard solution.[6]

-

Protein Precipitation: Add a precipitating agent, such as a precooled mixture of acetonitrile/isopropanol/water (3:3:2, v/v/v) or methanol.[4][5] For instance, 1 mL of this solvent mixture can be added to the 30 µL plasma sample.[4]

-

Vortexing and Incubation: Vortex the mixture thoroughly to ensure complete mixing and precipitation.[5] Incubate the samples at a low temperature (e.g., -20°C) for a period (e.g., 1 hour) to enhance protein precipitation.[4]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) at 4°C for a specified time (e.g., 15 minutes) to pellet the precipitated proteins.[5]

-

Supernatant Collection and Evaporation: Carefully transfer the supernatant to a new tube.[5] The solvent is then typically evaporated to dryness using a vacuum concentrator.[5]

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, often the initial mobile phase of the LC method (e.g., 150 µL of 5 mmol/L ammonium acetate solution), prior to injection into the LC-MS/MS system.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then analyzed by LC-MS/MS. The chromatographic step separates tryptophan from other metabolites, and the mass spectrometer detects and quantifies both tryptophan and the this compound internal standard.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of tryptophan and its metabolites.[7][8]

-

Mobile Phase: A typical mobile phase consists of a binary gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid or 5 mmol/L ammonium acetate) and an organic solvent like acetonitrile or methanol.[5][7]

-

Gradient Elution: A gradient elution is employed to effectively separate the analytes. For example, the gradient may start with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases over the course of the run.[7]

-

Flow Rate and Injection Volume: Typical flow rates are in the range of 0.25-0.4 mL/min with an injection volume of around 10 µL.[7]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of tryptophan and its deuterated analog.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring a specific product ion for each after fragmentation in the collision cell.[8] This highly selective technique enhances the signal-to-noise ratio and reduces interferences.

-

The workflow for a typical quantitative analysis using an internal standard is depicted in the following diagram.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simultaneous quantification of tryptophan metabolites by ... [degruyterbrill.com]

- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of DL-Tryptophan-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and isotopic analysis of DL-Tryptophan-d5. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and utilize this stable isotope-labeled compound in metabolic research, particularly as a tracer for studying the kynurenine pathway.

Introduction

This compound is a deuterated form of the essential amino acid tryptophan, where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based metabolic studies, allowing researchers to trace the fate of tryptophan through various biochemical pathways without the need for radioactive isotopes. Its application is particularly significant in understanding the kynurenine pathway, a central route of tryptophan metabolism implicated in numerous physiological and pathological processes, including immune regulation and neurodegeneration.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through direct deuterium exchange of unlabeled DL-Tryptophan using a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O). This method, while causing racemization, is advantageous for producing a mixture of D- and L-isomers, which can be useful for certain metabolic studies or can be separated if a specific enantiomer is required.

Experimental Protocol: Pt/C Catalyzed Deuterium Exchange

This protocol is adapted from established methods for the direct deuteration of amino acids.[1]

Materials:

-

DL-Tryptophan

-

10% Platinum on activated carbon (Pt/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Methanol (reagent grade)

-

Celite®

-

High-pressure reactor

Procedure:

-

Reaction Setup: In a high-pressure reactor, combine DL-Tryptophan (e.g., 1.0 g), 10% Pt/C (e.g., 0.2 g, 20 wt%), and D₂O (e.g., 20 mL).

-

Deuteration Reaction: Seal the reactor and heat the mixture to 180-200°C with constant stirring. The reaction is typically run for 24-48 hours to achieve high levels of deuterium incorporation.

-

Catalyst Removal: After cooling the reactor to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of D₂O to ensure complete recovery of the product.

-

Solvent Removal: Remove the D₂O from the filtrate by rotary evaporation under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a mixture of D₂O and a suitable organic solvent like isopropanol, or by preparative high-performance liquid chromatography (HPLC) for higher purity.

Synthesis Pathway Diagram:

Caption: Synthesis of this compound via Pt/C catalyzed deuterium exchange.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the reliability of tracer studies. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the isotopic distribution of the synthesized this compound, providing the relative abundance of each isotopologue (d0 to d5).

Experimental Protocol: LC-HRMS for Isotopic Distribution

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a C18 column to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in positive ion mode. Acquire full scan mass spectra over a relevant m/z range.

-

Data Analysis: Extract the ion chromatograms for the protonated molecular ions of each isotopologue (m/z for d0 to d5). Integrate the peak areas for each isotopologue and calculate their relative abundances.

Data Presentation: Isotopic Distribution of this compound

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | 205.097 | < 1 |

| d1 | 206.103 | 1 - 2 |

| d2 | 207.110 | 2 - 5 |

| d3 | 208.116 | 10 - 15 |

| d4 | 209.122 | 25 - 35 |

| d5 | 210.128 | > 98 (typical for commercial) |

Note: The data presented are representative values for a high-purity commercial sample and may vary depending on the synthesis and purification efficiency.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR are used to confirm the positions of deuterium labeling and to provide a semi-quantitative assessment of isotopic enrichment.

Experimental Protocol: NMR for Positional Confirmation

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl for solubility).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The disappearance or significant reduction of signals corresponding to the indole ring protons confirms successful deuteration at these positions.

-

²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of signals in the aromatic region corresponding to the chemical shifts of the indole protons provides direct evidence of deuterium incorporation at these sites.

Application in Metabolic Research: Tracing the Kynurenine Pathway

This compound is an excellent tracer for studying the kynurenine pathway of tryptophan metabolism. By administering this compound and subsequently analyzing biological samples, researchers can measure the flux through this pathway and quantify the levels of downstream metabolites.

Kynurenine Pathway Diagram:

Caption: Tracing of this compound through the kynurenine pathway.

Experimental Workflow: In Vivo Stable Isotope Tracing Study

This workflow outlines a typical in vivo study using this compound to investigate the kynurenine pathway.[6][7][8]

Experimental Workflow Diagram:

Caption: A typical experimental workflow for an in vivo stable isotope tracing study.

Detailed Methodologies:

-

Hypothesis Formulation: Define the research question, for example, to investigate the effect of a drug candidate on the flux through the kynurenine pathway.

-

Tracer Administration: Administer a known amount of this compound to the study subjects (e.g., animal models) via an appropriate route (e.g., oral gavage, intravenous injection).[6][9]

-

Sample Collection: Collect biological samples (e.g., blood, plasma, specific tissues) at predetermined time points to capture the dynamic changes in metabolite concentrations.[6]

-

Metabolite Extraction: Perform metabolite extraction from the collected samples using a suitable method, such as protein precipitation with methanol or a solid-phase extraction (SPE) protocol.[10][11]

-

LC-HRMS Analysis: Analyze the extracted metabolites using a validated LC-HRMS method to separate and detect the deuterated and non-deuterated tryptophan and its downstream metabolites.[10][12]

-

Data Processing and Isotopologue Analysis: Process the raw LC-HRMS data to identify and quantify the different isotopologues of tryptophan and its metabolites.

-

Metabolic Flux Analysis: Utilize the isotopic enrichment data to calculate the rate of appearance of the deuterated metabolites, providing a measure of the metabolic flux through the kynurenine pathway.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its synthesis via catalytic deuterium exchange is a feasible approach, and its isotopic purity can be rigorously assessed using modern analytical techniques. The ability to trace the metabolism of tryptophan in vivo provides invaluable insights into complex biological systems and disease states, paving the way for new therapeutic strategies and a deeper understanding of metabolic regulation.

References

- 1. mdpi.com [mdpi.com]

- 2. L -Tryptophan-(indole-d5) D 97atom 62595-11-3 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. L-Tryptophan (indole-Dâ , 98%)- Cambridge Isotope Laboratories, DLM-1092-0.5 [isotope.com]

- 5. L-Tryptophan (indole-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 7. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | Semantic Scholar [semanticscholar.org]

- 8. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

Certificate of Analysis: A Technical Guide to DL-Tryptophan-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control parameters and analytical methodologies typically presented in a Certificate of Analysis (CoA) for DL-Tryptophan-d5. This isotopically labeled compound is a critical internal standard for the quantitative analysis of tryptophan in various biological matrices by mass spectrometry. Ensuring its chemical and isotopic purity is paramount for accurate and reproducible research in metabolomics, drug metabolism, and clinical diagnostics.

Compound Information and Specifications

This compound is a deuterated form of the essential amino acid DL-Tryptophan. The deuterium labels are typically on the indole ring, providing a distinct mass shift for mass spectrometry-based detection.

| Parameter | Specification |

| Chemical Formula | C₁₁H₇D₅N₂O₂ |

| Molecular Weight | ~209.26 g/mol |

| Appearance | White to off-white solid/powder |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Purity | ≥97 atom % D |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) |

| Melting Point | 280-290 °C (decomposes) |

| Solubility | 1 mg/mL in PBS (pH 7.2) |

| Storage | Store at room temperature, protected from light and moisture. |

Analytical Methodologies

The following sections detail the experimental protocols used to verify the specifications of this compound.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC with UV detection. This method separates the main compound from any potential impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (0.1% Trifluoroacetic acid in water) and mobile phase B (0.1% Trifluoroacetic acid in an 80:20 acetonitrile/water mixture).[1]

-

Gradient Program:

-

0-2 min: 5% B

-

2-37 min: 5% to 65% B

-

37-42 min: 65% to 100% B

-

42-47 min: Hold at 100% B

-

47-50 min: 100% to 5% B

-

50-60 min: Re-equilibration at 5% B[1]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 280 nm.[1]

-

Injection Volume: 20 µL.

-

Quantification: The purity is calculated based on the area percentage of the principal peak relative to the total peak area.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water with 0.1% formic acid.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., m/z 50-400).

-

Identity Confirmation: The presence of the molecular ion corresponding to this compound (e.g., [M+H]⁺ at m/z ~210.1) confirms the identity of the compound.

-

Isotopic Purity Determination: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d₅-labeled compound and any lesser-deuterated forms (d₁-d₄) are used to calculate the isotopic enrichment. The general procedure involves comparing the measured isotope distribution with the theoretical distribution for a given enrichment level.[2]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are used to confirm the chemical structure of this compound and the positions of the deuterium labels.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for tryptophan.

-

¹H NMR Analysis: The ¹H NMR spectrum is used to identify the protons remaining on the molecule. For this compound with deuterium on the indole ring, the signals corresponding to these aromatic protons will be significantly reduced or absent compared to the spectrum of unlabeled tryptophan. The presence of signals for the aliphatic protons of the alanine side chain confirms that part of the structure.

-

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton. The signals for the deuterated carbons on the indole ring will show characteristic splitting patterns (due to C-D coupling) and reduced intensity, confirming the positions of deuteration.

Visualized Workflows and Pathways

The following diagrams illustrate the quality control workflow and the metabolic significance of tryptophan.

References

An In-depth Technical Guide to the Stability and Storage of DL-Tryptophan-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Tryptophan-d5. The information presented herein is crucial for maintaining the integrity, purity, and isotopic enrichment of this compound in research and development settings. Data has been compiled from manufacturer datasheets and scientific literature to ensure a thorough understanding of the factors influencing its stability.

Core Stability and Recommended Storage

This compound is a stable isotopologue of DL-Tryptophan, where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic substitution can influence the compound's metabolic and chemical stability. Proper storage is paramount to preserving its quality over time.

General Storage Recommendations

The consensus among suppliers for the long-term storage of solid this compound is in a freezer at or below -20°C. For short-term storage or during shipment, room temperature is often considered acceptable. To prevent degradation, it is essential to protect the compound from light and moisture. When preparing solutions, storage at -80°C is recommended for up to six months, while at -20°C, the solution should be used within one month.

Tabulated Storage Conditions

| Parameter | Condition | Duration | Notes |

| Solid Form (Long-term) | -20°C | ≥ 4 years | Protect from light and moisture. |

| Solid Form (Short-term) | Room Temperature | As needed for shipping/handling | Keep container tightly sealed. |

| In Solution | -80°C | Up to 6 months | Protect from light; store under an inert gas like nitrogen. |

| In Solution | -20°C | Up to 1 month | Protect from light; store under an inert gas like nitrogen. |

Forced Degradation and Stability Under Stress

Forced degradation studies are critical for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific quantitative data for this compound under all stress conditions is limited, studies on tryptophan provide valuable insights into its potential degradation pathways.

Photostability

Tryptophan is known to be susceptible to photodegradation. However, studies have shown that deuteration can significantly enhance its photostability.

A study comparing the photodegradation of non-deuterated L-Tryptophan (h-L-Trp) with deuterated tryptophan (d-Trp) under UV irradiation (254 nm) demonstrated a notable increase in stability for the deuterated form. The degradation was monitored by the decrease in fluorescence intensity over time.

| Compound | Deuteration Level | Observation after UV Irradiation |

| h-L-Tryptophan | 0% | Significant decrease in fluorescence intensity, indicating degradation. |

| d40-Tryptophan | 40% | Slower decrease in fluorescence intensity compared to h-L-Trp. |

| d70-Tryptophan | 70% | Markedly slower decrease in fluorescence intensity, indicating enhanced photostability. |

Objective: To assess the photostability of deuterated tryptophan in an aqueous solution upon exposure to UV light.

Methodology:

-

Sample Preparation: Prepare solutions of h-L-Tryptophan, 40% deuterated tryptophan (d40-Trp), and 70% deuterated tryptophan (d70-Trp) in a 100 mM KCl aqueous solution.

-

UV Exposure: Irradiate the sample solutions with a UV lamp at a wavelength of 254 nm.

-

Fluorescence Measurement: At various time intervals, measure the fluorescence intensity of each solution using a fluorescence spectrophotometer with an excitation wavelength of 290 nm and an emission scan range of 295–450 nm.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum (around 354 nm) as a function of UV irradiation time to determine the rate of degradation.

Thermal Stability

High temperatures can induce the degradation of tryptophan. In the absence of oxygen, tryptophan is relatively stable up to 140°C. Above this temperature, decarboxylation and oxidative deamination can occur, leading to the formation of tryptamine, indole-3-pyruvic acid, and ammonia.

pH-Dependent Stability

The stability of tryptophan in solution is influenced by pH. While generally stable in neutral solutions, tryptophan can degrade under strongly acidic or alkaline conditions, especially when combined with other stress factors like heat or light. For instance, alkali-treated casein (0.15 M sodium hydroxide at 80°C for 4 hours) showed a 10% chemical loss of tryptophan[1].

Oxidative Stability

The indole ring of tryptophan is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen, particularly under conditions of light and heat, can lead to the formation of various degradation products, including kynurenine and N-formylkynurenine.

Stability in the Solid State and Influence of Humidity

For solid-state stability, it is crucial to protect this compound from moisture. Water can facilitate degradation reactions and may also lead to the back-exchange of deuterium atoms with protons, which would compromise the isotopic purity of the compound. Therefore, storage in a dry environment, for example, in a desiccator or under an inert atmosphere, is recommended.

Degradation Pathways and Analytical Methods

Understanding the degradation pathways of tryptophan is essential for identifying potential impurities and for developing appropriate analytical methods to monitor the stability of this compound.

Major Degradation Pathways

The primary degradation of tryptophan involves the oxidation of the indole ring.

Caption: Simplified overview of the oxidative degradation pathway of Tryptophan.

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for assessing the stability of tryptophan and its deuterated analogues. These methods allow for the separation and quantification of the parent compound and its degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary recommendations are long-term storage at -20°C or below, with protection from light and moisture. While deuteration enhances photostability, the compound can still be susceptible to degradation under harsh thermal, pH, and oxidative stress. The use of validated, stability-indicating analytical methods, such as HPLC and LC-MS, is essential for monitoring the purity and integrity of this compound throughout its lifecycle in a research or development program. Adherence to the storage and handling guidelines outlined in this document will help ensure the quality and reliability of experimental results.

References

The In Vivo Metabolic Fate of DL-Tryptophan-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of DL-Tryptophan-d5, a deuterated stable isotope of the essential amino acid tryptophan. The use of stable isotope-labeled compounds like this compound is a powerful tool in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolites without the use of radioactive materials. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key metabolic pathways.

Introduction to Tryptophan Metabolism

Tryptophan is an essential amino acid with diverse physiological roles. Beyond its function in protein synthesis, it is a precursor to several bioactive molecules. The in vivo metabolism of tryptophan is primarily categorized into three main pathways:

-

The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It produces a range of neuroactive and immunomodulatory metabolites, and ultimately leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).

-

The Serotonin Pathway: A smaller but crucial pathway, where tryptophan is converted to the neurotransmitter serotonin (5-hydroxytryptamine) and subsequently to the hormone melatonin. This pathway plays a critical role in regulating mood, sleep, and various other neurological functions.

-

The Indole Pathway: Primarily carried out by the gut microbiota, this pathway involves the conversion of tryptophan into various indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid. These metabolites can have local effects on gut health and can also be absorbed into systemic circulation to influence host physiology.

This compound, as a tracer, follows these same metabolic routes, allowing for the detailed study of its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data on this compound Metabolism

Quantitative data on the complete pharmacokinetic profile of this compound is limited in the publicly available literature. However, studies using deuterated L-tryptophan and D-tryptophan provide valuable insights into the metabolic fate of the individual enantiomers. The following tables summarize the available quantitative information.

Table 1: Urinary Excretion of Deuterated Tryptophan Metabolites

| Compound | Species | Dose | Matrix | % of Dose Excreted | Reference |

| D-Tryptophan | Rat | 100 µmol/100g body weight (oral) | Urine | At most 1% | [1] |

| Deuterated Serotonin-d4 | Human | 50 mg/kg body weight L-Tryptophan-d5 (oral & IV) | Urine | Formation observed, but quantitative percentage of total dose not specified. | [2] |

Table 2: Plasma Concentrations of Deuterated Tryptophan Metabolites

| Compound | Species | Dose | Matrix | Peak Concentration | Time to Peak | Reference |

| L-Tryptophan (from D-Tryptophan) | Rat | 100 µmol/100g body weight D-Tryptophan (oral) | Plasma | ~150 nmol/mL | 30 minutes | [1] |

| L-Tryptophan (from D-Tryptophan) | Rat | 100 µmol/100g body weight D-Tryptophan (oral) | Plasma | ~200 nmol/mL | 2 hours | [1] |

| Tri-deuterated Quinolinic Acid | Rabbit | 10, 25, or 50 mg/kg this compound | Plasma | Levels remained elevated at 6 hours post-administration. | > 6 hours |

It is important to note that the D-isomer of tryptophan is not readily converted to the L-isomer in all species. For instance, no conversion was observed in chicks in the cited study[1].

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo analysis of this compound and its metabolites.

Animal Model and Dosing

Animal Model: Male Wistar rats (200-250 g) are a commonly used model for in vivo metabolic studies of tryptophan. Rabbits have also been used for studying the kynurenine pathway.

Dosing:

-

Preparation of Dosing Solution: this compound can be dissolved in sterile water or a 0.5% carboxymethyl cellulose (CMC) solution for oral administration. For intravenous administration, it should be dissolved in sterile saline.

-

Administration: For oral administration, a gavage needle is used to deliver a precise dose (e.g., 50 mg/kg) directly into the stomach. For intravenous administration, the solution is infused via a cannulated vein (e.g., the tail vein).

Sample Collection

-

Blood: Blood samples (approximately 0.5 mL) are collected from the tail vein or via cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period. Samples are collected at regular intervals, volumes/weights are recorded, and they are stored at -80°C.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., brain, liver, kidney, intestine) are rapidly excised, weighed, flash-frozen in liquid nitrogen, and stored at -80°C.

Sample Preparation

Plasma/Serum:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., ice-cold methanol or acetonitrile containing an internal standard like Tryptophan-d8).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

Urine:

-

Thaw urine samples and centrifuge (e.g., 10,000 x g for 10 minutes at 4°C) to remove any particulate matter.

-

Dilute the supernatant with water or mobile phase (e.g., 1:10 v/v).

-

Add an internal standard.

-

The diluted sample can be directly injected for LC-MS/MS analysis.

Brain Tissue:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in an ice-cold solution (e.g., 4 volumes of 0.1 M perchloric acid) using a tissue homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

-

Filter the supernatant through a 0.22 µm filter.

-

The cleared supernatant can be directly injected for HPLC or LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Deuterated Metabolites

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 10 minutes), followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound and its expected deuterated metabolites (e.g., Kynurenine-d4, Serotonin-d4) need to be optimized by infusing standard solutions.

-

Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways of tryptophan and a typical experimental workflow for an in vivo study.

References

The Biological Function of Deuterated Tryptophan: A Technical Guide for Researchers

An in-depth exploration of the synthesis, metabolic fate, and enzymatic interactions of deuterated tryptophan, providing a crucial resource for its application in drug development and metabolic research.

This technical guide offers a comprehensive overview of the biological functions of deuterated tryptophan, with a particular focus on its interactions with key metabolic enzymes. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can subtly alter the physicochemical properties of tryptophan, leading to significant effects on its metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals, providing detailed data, experimental protocols, and visual representations of the underlying biological processes.

Introduction to Deuterated Tryptophan

Tryptophan is an essential amino acid with two primary metabolic fates within the body: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which is involved in the production of nicotinamide adenine dinucleotide (NAD+) and various neuroactive compounds.[1][2] Deuteration, the process of replacing hydrogen with deuterium, can influence the rate of enzymatic reactions involving the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect (KIE).[3][4] This effect makes deuterated tryptophan a valuable tool for studying reaction mechanisms, altering drug metabolism, and serving as a tracer in metabolic research.[5]

Physicochemical Properties of Deuterated Tryptophan

The substitution of hydrogen with deuterium in the tryptophan molecule results in subtle but significant changes to its physical and chemical characteristics.

Table 1: Physicochemical Properties of Deuterated vs. Non-Deuterated Tryptophan

| Property | Non-Deuterated Tryptophan | Deuterated Tryptophan | Reference(s) |

| Photostability | Degrades under UV irradiation through a free radical pathway. | Markedly enhanced photostability. | [6][7] |

| Acid Stability | Degrades slowly in acidic conditions. | No clear isotopic effect on acid stability. | [6] |

| Crystal Structure | Monoclinic P21/c | Minimal changes in bond lengths, bond angles, or intermolecular interactions upon deuteration. | [6][7][8] |

Impact on Tryptophan Metabolism: The Kinetic Isotope Effect

The primary biological significance of deuterated tryptophan lies in its influence on the kinetics of enzymes that metabolize it. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower reaction rate when C-H bond cleavage is the rate-determining step of the reaction.

The Serotonin Pathway

The initial and rate-limiting step in the serotonin synthesis pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH).[2][9]

Table 2: Kinetic Isotope Effect of Deuterated Tryptophan on Tryptophan Hydroxylase (TPH)

| Enzyme | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Implication | Reference(s) |

| Tryptophan Hydroxylase (TPH) | 5-2H-tryptophan | 0.93 | Inverse KIE suggests that C-H bond cleavage is part of the rate-limiting step. | [10] |

The Kynurenine Pathway

The kynurenine pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1), which catalyze the conversion of tryptophan to N-formylkynurenine.[11][12][13] This pathway is the major route for tryptophan catabolism.[14][15]

Table 3: Kinetic Isotope Effect of Deuterated Tryptophan on Kynurenine Pathway Enzymes

| Enzyme | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Implication | Reference(s) |

| Tryptophan 2,3-dioxygenase (TDO) | L-[2-3H]tryptophan | 0.96 (at pH 7.0), 0.92 (at pH 8.5) | Inverse secondary KIE indicates that C-H bond formation at C-2 is partially rate-determining and becomes more so at higher pH. | [16] |

| Tryptophan 2,3-dioxygenase (TDO) (bacterial) | (indole-d5)-L-Tryptophan | 0.87 ± 0.03 | Inverse α-secondary KIE suggests a change in hybridization from sp2 to sp3 at the reaction center in the rate-determining step. | [17] |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Data not available | Not yet reported in the reviewed literature. | Further research is needed to quantify the KIE for IDO1. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated tryptophan, based on published research.

Synthesis of Deuterated Tryptophan

Method: Platinum on Carbon (Pt/C)-Catalyzed Hydrogen-Deuterium Exchange

This method is used for the direct deuteration of amino acids.

-

Materials: L-tryptophan, Platinum on carbon (Pt/C) catalyst, Deuterium oxide (D2O).

-

Procedure:

-

Dissolve L-tryptophan in D2O.

-

Add the Pt/C catalyst to the solution.

-

Heat the mixture in a sealed vessel at a specified temperature (e.g., 200 °C) for a defined period (e.g., 24 hours) to facilitate the hydrogen-deuterium exchange.

-

After the reaction, cool the mixture and remove the catalyst by filtration.

-

Evaporate the D2O to obtain the deuterated tryptophan.

-

Purify the product as needed, for example, by recrystallization.[6]

-

Quantification of Tryptophan and its Metabolites

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a common method for the sensitive and specific quantification of tryptophan and its metabolites in biological samples, often using deuterated tryptophan as an internal standard.

-

Sample Preparation (Protein Precipitation):

-

To a known volume of biological sample (e.g., serum, cell lysate), add a solution of deuterated tryptophan of a known concentration as an internal standard.

-

Add a protein precipitating agent, such as trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetonitrile or methanol), to the sample.

-

Vortex the mixture and incubate to allow for complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant containing the analytes for LC-MS/MS analysis.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a reversed-phase C18 column.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

The gradient is programmed to separate tryptophan and its various metabolites based on their polarity.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each analyte and the deuterated internal standard.

-

Enzyme Kinetic Assays

Method: In Vitro Enzyme Activity Assay for IDO1

This protocol measures the activity of recombinant IDO1 by quantifying the production of kynurenine.

-

Materials: Recombinant human or mouse IDO1, L-Tryptophan, Ascorbic acid, Methylene blue, Catalase, Potassium phosphate buffer, Trichloroacetic acid (TCA), p-dimethylaminobenzaldehyde (DMAB).

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

To test the effect of deuterated tryptophan, prepare parallel reactions with either non-deuterated or deuterated L-tryptophan as the substrate at various concentrations.

-

Initiate the reaction by adding the tryptophan substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.

-

Centrifuge to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Calculate kinetic parameters (e.g., Vmax, Km) by fitting the data to the Michaelis-Menten equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of tryptophan and a typical experimental workflow for studying the effects of deuterated tryptophan.

Caption: Major metabolic pathways of tryptophan: the serotonin and kynurenine pathways.

Caption: A generalized experimental workflow for investigating the biological effects of deuterated tryptophan.

Conclusion

Deuterated tryptophan serves as a powerful tool for elucidating the mechanisms of tryptophan metabolism and for the development of novel therapeutic agents. The kinetic isotope effect resulting from deuteration can significantly alter the flux through the major metabolic pathways, providing a means to modulate the levels of key neuroactive and immunomodulatory molecules. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and execute studies that leverage the unique properties of deuterated tryptophan. Further investigation into the kinetic isotope effect on IDO1 is warranted to complete our understanding of how deuteration impacts the entirety of the kynurenine pathway. The continued exploration of deuterated compounds like tryptophan holds great promise for advancing our knowledge in drug discovery and metabolic research.

References

- 1. feradical.utsa.edu [feradical.utsa.edu]

- 2. Mechanistic Studies of the Flavoenzyme Tryptophan 2-Monooxygenase: Deuterium and 15N Kinetic Isotope Effects on Alanine Oxidation by an L-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. Isotope effects and alternative substrate reactivities for tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Distinct Patterns of Tryptophan Maintenance in Tissues during Kynurenine Pathway Activation in Simian Immunodeficiency Virus-Infected Macaques [frontiersin.org]

- 7. Novel uses of isotope effects to elucidate enzyme reaction mechanisms [inis.iaea.org]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Does tryptophan degradation along the kynurenine pathway mediate the association between pro-inflammatory immune activity and depressive symptoms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to DL-Tryptophan-d5: Properties, Metabolism, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Tryptophan-d5, a deuterated isotopologue of the essential amino acid tryptophan. This document covers its fundamental properties, its role in key metabolic pathways, and its application as an internal standard in quantitative analytical methodologies. Detailed experimental protocols and visual representations of metabolic and experimental workflows are included to support researchers in their study design and execution.

Core Properties of this compound

This compound is a racemic mixture of D- and L-tryptophan isotopologues where five hydrogen atoms on the indole ring have been replaced by deuterium. This stable isotope labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, as it is chemically identical to its unlabeled counterpart but distinguishable by its higher mass.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₇D₅N₂O₂ | [1] |

| Molecular Weight | ~209.26 g/mol | [1] |

| CAS Number | 54-12-6 (for this compound, major) | [1] |

Note: The CAS number for the specific L-enantiomer (L-Tryptophan-d5) is often cited as 62595-11-3.

Tryptophan Metabolism: Key Signaling Pathways

Tryptophan is a precursor to a variety of bioactive molecules and is metabolized through several key pathways. The two primary pathways in humans are the Kynurenine pathway and the Serotonin pathway. Understanding these pathways is crucial for researchers studying the physiological and pathological roles of tryptophan and its derivatives.

The Kynurenine Pathway

Approximately 95% of dietary tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO). This pathway produces several neuroactive and immunomodulatory metabolites.

References

Navigating the Solubility Landscape of DL-Tryptophan-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of DL-Tryptophan-d5, a deuterated analog of the essential amino acid tryptophan. This document is intended for researchers, scientists, and drug development professionals, providing key data, detailed experimental protocols, and visualizations of relevant biochemical pathways to support laboratory work and formulation development.

Executive Summary

This compound, a stable isotope-labeled form of DL-tryptophan, is a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. Understanding its solubility in various solvents is paramount for accurate experimental design and the development of effective formulations. This guide consolidates available solubility data for tryptophan and its deuterated analogs, presents a standardized protocol for solubility determination, and illustrates the primary metabolic fates of tryptophan.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, data from its non-deuterated counterpart, the L-isomer, and derivatives provide valuable insights into its expected solubility profile. The following table summarizes this information. It is important to note that the solubility of tryptophan and its analogs is significantly influenced by factors such as pH and temperature. For instance, the aqueous solubility of tryptophan exhibits a "U"-shaped profile with respect to pH, with the minimum solubility at its isoelectric point[1].

| Compound | Solvent | Solubility | Notes |

| L-Tryptophan-d5 | DMSO | ≥ 33.33 mg/mL | Hygroscopic DMSO can negatively impact solubility; using a fresh, anhydrous solvent is recommended. The "≥" indicates that saturation was not reached at this concentration.[2] |

| L-Tryptophan-d5 | PBS (pH 7.2) | 1 mg/mL | Data specific to a buffered aqueous solution at physiological pH.[3] |

| DL-Tryptophan | Methanol:Water (7:3) | Soluble | A qualitative description; a specific concentration is not provided. |

| DL-Tryptophan octyl ester (HCl) | Ethanol | ~1 mg/mL | Data for a derivative with an esterified carboxylic acid, which alters polarity. |

| DL-Tryptophan octyl ester (HCl) | DMSO | ~25 mg/mL | As a derivative, these values indicate potential solvent classes for the parent compound. |

| DL-Tryptophan octyl ester (HCl) | Dimethylformamide (DMF) | ~15 mg/mL | Another polar aprotic solvent showing good solubility for the derivative. |

| L-Tryptophan | Water (25 °C) | 11.4 g/L (~11.4 mg/mL) | Baseline solubility for the non-deuterated L-isomer in water. |

| L-Tryptophan | DMSO | 11 mg/mL | Solubility of the non-deuterated L-isomer in DMSO.[4] |

| General Tryptophan | Aqueous Acids & Bases | Slightly Soluble | Solubility is enhanced at pH values away from the isoelectric point.[5] |

| General Tryptophan | Methanol | Slightly Soluble (Sonication may assist) | [5] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for the analysis of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., Water, DMSO, Ethanol, PBS)

-

Analytical balance

-

Thermostatic shaker bath

-

Screw-capped vials or flasks

-

Syringe filters (0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all solid particles. This step is critical to prevent artificially high results.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC with UV detection or mass spectrometry). A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and the solvent does not interfere.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or moles/L (M).

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Tryptophan Metabolic Pathways

This compound is expected to follow the same metabolic pathways as its endogenous counterpart. Tryptophan is a precursor to several bioactive molecules, primarily through the serotonin and kynurenine pathways. The deuteration at the indole ring makes it a valuable tracer for studying the flux through these pathways.

References

An In-depth Technical Guide on the Natural Abundance of Tryptophan Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of tryptophan, a critical amino acid in numerous biological processes. Understanding the baseline isotopic composition of tryptophan is fundamental for a wide range of research applications, including metabolic tracing, nutritional studies, and drug development. This document details the natural abundance of key stable isotopes, outlines the major metabolic pathways of tryptophan, and provides in-depth experimental protocols for isotopic analysis.

Natural Isotopic Abundance of Tryptophan

The natural abundance of stable isotopes in a molecule like tryptophan (C₁₁H₁₂N₂O₂) is a composite of the natural abundances of its constituent elements: carbon, hydrogen, nitrogen, and oxygen. While direct, high-precision experimental values for the entire tryptophan molecule are not commonly published as a standard reference, the expected natural abundance can be calculated based on the internationally accepted natural abundances of the stable isotopes of these elements. These baseline values are crucial for interpreting data from isotope labeling experiments and for understanding natural isotopic variations in biological systems.

The following table summarizes the theoretical natural isotopic abundance of the key stable isotopes found in tryptophan. It is important to note that these values represent the global average and can vary slightly depending on the geographical origin and the biosynthetic pathway of the tryptophan source.

| Isotope | Natural Abundance (%) |

| ¹²C | ~98.93 |

| ¹³C | ~1.07 |

| ¹H | ~99.9885 |

| ²H (Deuterium) | ~0.0115 |

| ¹⁴N | ~99.632 |

| ¹⁵N | ~0.368 |

| ¹⁶O | ~99.757 |

| ¹⁷O | ~0.038 |

| ¹⁸O | ~0.205 |

Note: These values are based on the standard atomic weights and isotopic compositions provided by IUPAC.

One study provided a theoretical calculation for the contribution of heavier isotopes to the M+1 peak in mass spectrometry of protonated tryptophan (C₁₁H₁₃N₂O₂⁺)[1]. This calculation offers an insight into the expected isotopic distribution:

| Isotope Contribution to M+1 Peak | Calculated Abundance (%) |

| ¹³C | 12.1 |

| ²H | 0.195 |

| ¹⁵N | 0.8 |

| ¹⁷O | 0.08 |

These theoretical values serve as a fundamental reference; however, for precise quantitative studies, it is often necessary to establish an empirical baseline by analyzing a standard of known origin.

Metabolic Pathways of Tryptophan

Tryptophan is a precursor to a variety of bioactive molecules, and its metabolism is primarily divided into three main pathways. Understanding these pathways is essential for designing and interpreting isotope tracing studies.

The Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan catabolism, accounting for over 95% of its degradation[2][3]. This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) and is also involved in immune modulation.[3] Dysregulation of the kynurenine pathway has been implicated in various neurological and inflammatory disorders.[]

The Serotonin Pathway

A smaller but critically important fraction of tryptophan is metabolized via the serotonin pathway.[5] This pathway is responsible for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.[6] The availability of tryptophan is a rate-limiting factor for serotonin production in the brain.

The Indole Pathway

In the gut, commensal bacteria metabolize tryptophan through the indole pathway, producing various indole derivatives.[7] These metabolites, such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA), can modulate host physiology, including immune responses and intestinal barrier function, often through activation of the aryl hydrocarbon receptor (AHR).[8]

Experimental Protocols for Isotopic Analysis

The determination of the isotopic composition of tryptophan requires specialized analytical techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Experimental Workflow

The general workflow for the analysis of amino acid isotopes from a biological sample involves several key steps, from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable compounds. For amino acids like tryptophan, derivatization is necessary to increase their volatility.

1. Sample Preparation and Hydrolysis:

-

For protein-bound tryptophan, hydrolyze the protein sample using an appropriate method (e.g., alkaline hydrolysis with NaOH or acid hydrolysis with mercaptoethanesulfonic acid to prevent tryptophan degradation).

-

Neutralize the hydrolysate and purify the amino acids using solid-phase extraction or ion-exchange chromatography.

2. Derivatization:

-

A common derivatization procedure involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.

-

Esterification: React the dried amino acid sample with a solution of 2 M HCl in methanol at 70°C for 1 hour. Evaporate the reagent under a stream of nitrogen.

-

Acylation: Add an acylating agent such as pentafluoropropionic anhydride (PFPA) in an organic solvent (e.g., ethyl acetate) and heat at 60°C for 30 minutes. Evaporate the excess reagent.

-

Reconstitute the derivatized sample in a suitable solvent for GC injection (e.g., toluene).

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless mode at a high temperature (e.g., 280°C).

-

Oven Program: A temperature gradient is used to separate the amino acid derivatives. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan to identify the tryptophan derivative or Selected Ion Monitoring (SIM) for targeted quantification of specific isotopologues.

-

4. Data Analysis:

-

Identify the peak corresponding to the derivatized tryptophan based on its retention time and mass spectrum.

-

Determine the relative abundances of the different isotopologue peaks (e.g., M, M+1, M+2, etc.).

-

Correct for the natural abundance of isotopes in the derivatizing agent and calculate the isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous as it often does not require derivatization, simplifying sample preparation.

1. Sample Preparation:

-

Hydrolyze protein samples as described for GC-MS, if necessary.

-

Purify and concentrate the amino acid fraction.

-

Reconstitute the sample in a mobile phase-compatible solvent.

2. LC-MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed for polar analytes.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amino acids.

-

Acquisition Mode: Full scan for qualitative analysis or Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification of tryptophan and its isotopologues.

-

3. Data Analysis:

-

Extract the ion chromatograms for the different isotopologues of tryptophan.

-

Integrate the peak areas and calculate the isotope ratios.

-

For quantitative analysis, use a stable isotope-labeled internal standard of tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the specific positions of isotopes within a molecule.

1. Sample Preparation:

-

Isotopically enrich the tryptophan sample if specific positional information is required, although natural abundance ¹³C NMR is also possible.

-

Dissolve the purified tryptophan in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

2. NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer is recommended for better resolution and sensitivity.

-

Experiments:

-

¹H NMR: To confirm the structure and purity of the sample.

-

¹³C NMR: To observe the natural abundance of ¹³C at different carbon positions. One-dimensional ¹³C spectra or two-dimensional heteronuclear correlation experiments (e.g., HSQC, HMBC) can be used.

-

¹⁵N NMR: Similar to ¹³C NMR, but for the nitrogen atoms. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, enrichment is often necessary for good signal-to-noise.

-

3. Data Analysis:

-

Process the NMR data (Fourier transformation, phase correction, baseline correction).

-

Assign the resonances to the specific atoms in the tryptophan molecule.

-

Integrate the signals to determine the relative isotopic abundance at each position.

Conclusion

This technical guide has provided a detailed overview of the natural abundance of tryptophan isotopes, its major metabolic pathways, and comprehensive protocols for its isotopic analysis. A thorough understanding of these core concepts is indispensable for researchers and professionals in the fields of biochemistry, drug development, and nutritional science. The provided methodologies for GC-MS, LC-MS, and NMR serve as a practical foundation for conducting precise and accurate stable isotope studies of tryptophan. The visualization of metabolic pathways and experimental workflows aims to facilitate a clearer understanding of the complex processes involved. As analytical techniques continue to advance, the ability to probe the isotopic composition of molecules like tryptophan at natural abundance will undoubtedly lead to new discoveries and a deeper understanding of biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Practical considerations for amino acid isotope analysis (Journal Article) | OSTI.GOV [osti.gov]

- 5. Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]